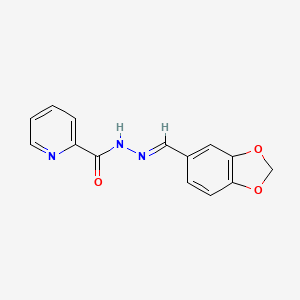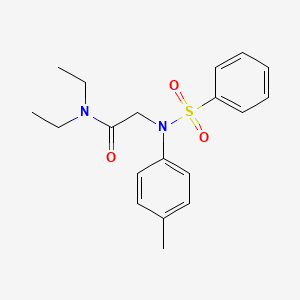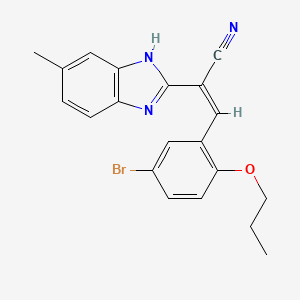
N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide, also known as BPH-715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPH-715 has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development. In
Aplicaciones Científicas De Investigación
N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide has been extensively investigated for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Furthermore, N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide has been found to activate the caspase cascade, leading to the cleavage of various proteins and ultimately resulting in cell death. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects
N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide has been found to possess various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide has also been found to possess antioxidant activity, which may contribute to its anti-inflammatory properties. Furthermore, N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This may contribute to its antimetastatic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer activity against various cancer cell lines. However, there are also some limitations to its use in lab experiments. N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide is not very soluble in water, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Additionally, further research is needed to investigate its pharmacokinetics and pharmacodynamics in vivo, as well as its toxicity profile. Finally, the development of more water-soluble derivatives of N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide may enhance its bioavailability and therapeutic potential.
Propiedades
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(11-3-1-2-6-15-11)17-16-8-10-4-5-12-13(7-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBXZXCHWSJSNV-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-ylmethylene)-2-pyridinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B3865730.png)
![ethyl 2-benzylidene-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865734.png)
![1-(4-bromophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B3865738.png)
![benzaldehyde [5-(3-nitrobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3865783.png)
![N'-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B3865792.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B3865796.png)
![methyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865799.png)
![N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide](/img/structure/B3865806.png)
![3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3865821.png)




